4-(6-(Methylsulfonyl)pyridin-3-yl)phenol
Description
4-(6-(Methylsulfonyl)pyridin-3-yl)phenol is a heteroaromatic compound featuring a pyridine ring substituted with a methylsulfonyl group at position 6 and a phenol group at position 3. The methylsulfonyl moiety is a strong electron-withdrawing group, influencing the compound's electronic properties and reactivity. The phenol group provides hydrogen-bonding capability, which may enhance solubility and interaction with biological targets.
Properties
Molecular Formula |
C12H11NO3S |
|---|---|
Molecular Weight |
249.29 g/mol |
IUPAC Name |
4-(6-methylsulfonylpyridin-3-yl)phenol |
InChI |
InChI=1S/C12H11NO3S/c1-17(15,16)12-7-4-10(8-13-12)9-2-5-11(14)6-3-9/h2-8,14H,1H3 |
InChI Key |
NISPECYFPUELQI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=C1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Features of 4-(6-(Methylsulfonyl)pyridin-3-yl)phenol and Analogs
Key Observations :
- Substituent Effects: The phenol group in the target compound contrasts with bulkier substituents (e.g., trifluoromethylphenoxy in ), which may reduce steric hindrance and improve binding to flat active sites.
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations :
Key Observations :
- Phenol vs.
- Methylsulfonyl Role : Methylsulfonyl groups in and are critical for binding to hydrophobic pockets in enzymes, suggesting similar utility in the target compound.
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